molecular formula C11H15NO3 B8601884 (2S,3R)-N-benzyl-2,3-dihydroxybutanamide CAS No. 651734-90-6

(2S,3R)-N-benzyl-2,3-dihydroxybutanamide

Cat. No.: B8601884
CAS No.: 651734-90-6
M. Wt: 209.24 g/mol
InChI Key: YOSGCFRXSGOVKZ-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-N-benzyl-2,3-dihydroxybutanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties
Research indicates that (2S,3R)-N-benzyl-2,3-dihydroxybutanamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including colorectal and prostate cancers. For instance, the compound was shown to inhibit cell proliferation in human colorectal carcinoma (HCT116) with an IC50 value of approximately 5.85 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, leading to apoptosis and reduced tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate that it possesses potent antimicrobial effects, making it a candidate for further development as an antimicrobial agent .

Therapeutic Potential in Other Diseases

Polycystic Kidney Disease
Recent patents have explored the use of this compound in treating polycystic kidney disease (PKD). The compound is being investigated in conjunction with other inhibitors to target specific pathways involved in disease progression . This suggests a broader therapeutic potential beyond oncology.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Various derivatives have been synthesized and evaluated for their biological activities. Modifications to the benzyl group or hydroxyl groups can significantly influence the compound's potency and selectivity against different biological targets .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Anticancer Activity Demonstrated IC50 values lower than standard treatments against HCT116 cells .
Antimicrobial Efficacy Showed potent activity against various bacterial strains with MIC values ranging from 1.27 µM to >20 µM .
PKD Treatment Potential Investigated as part of a combination therapy targeting EGFR pathways .

Properties

CAS No.

651734-90-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S,3R)-N-benzyl-2,3-dihydroxybutanamide

InChI

InChI=1S/C11H15NO3/c1-8(13)10(14)11(15)12-7-9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1

InChI Key

YOSGCFRXSGOVKZ-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.